trans (+/-) 1-[(Tert-butyl)oxycarbonyl]-4-(3-pyridyl)pyrrolidine-3-carboxylic acid trans (+/-) 1-[(Tert-butyl)oxycarbonyl]-4-(3-pyridyl)pyrrolidine-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13305926
InChI: InChI=1S/C15H20N2O4/c1-15(2,3)21-14(20)17-8-11(12(9-17)13(18)19)10-5-4-6-16-7-10/h4-7,11-12H,8-9H2,1-3H3,(H,18,19)/t11-,12+/m0/s1
SMILES: CC(C)(C)OC(=O)N1CC(C(C1)C(=O)O)C2=CN=CC=C2
Molecular Formula: C15H20N2O4
Molecular Weight: 292.33 g/mol

trans (+/-) 1-[(Tert-butyl)oxycarbonyl]-4-(3-pyridyl)pyrrolidine-3-carboxylic acid

CAS No.:

Cat. No.: VC13305926

Molecular Formula: C15H20N2O4

Molecular Weight: 292.33 g/mol

* For research use only. Not for human or veterinary use.

trans (+/-) 1-[(Tert-butyl)oxycarbonyl]-4-(3-pyridyl)pyrrolidine-3-carboxylic acid -

Specification

Molecular Formula C15H20N2O4
Molecular Weight 292.33 g/mol
IUPAC Name (3S,4R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-pyridin-3-ylpyrrolidine-3-carboxylic acid
Standard InChI InChI=1S/C15H20N2O4/c1-15(2,3)21-14(20)17-8-11(12(9-17)13(18)19)10-5-4-6-16-7-10/h4-7,11-12H,8-9H2,1-3H3,(H,18,19)/t11-,12+/m0/s1
Standard InChI Key SJINPULFJCWKFE-NWDGAFQWSA-N
Isomeric SMILES CC(C)(C)OC(=O)N1C[C@H]([C@@H](C1)C(=O)O)C2=CN=CC=C2
SMILES CC(C)(C)OC(=O)N1CC(C(C1)C(=O)O)C2=CN=CC=C2
Canonical SMILES CC(C)(C)OC(=O)N1CC(C(C1)C(=O)O)C2=CN=CC=C2

Introduction

Chemical Identity and Structural Features

Molecular Composition

The compound’s IUPAC name is (3S,4R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-pyridin-3-ylpyrrolidine-3-carboxylic acid, reflecting its stereochemistry and substituents. Key structural components include:

  • Pyrrolidine ring: A five-membered saturated heterocycle with nitrogen at position 1.

  • Boc group: A tert-butyloxycarbonyl protecting group at position 1, enhancing stability during synthetic processes.

  • 3-Pyridyl substituent: An aromatic heterocycle at position 4, contributing to potential π-π interactions in biological systems.

  • Carboxylic acid: A reactive moiety at position 3, enabling further functionalization.

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular formulaC15H20N2O4\text{C}_{15}\text{H}_{20}\text{N}_2\text{O}_4
Molecular weight292.33 g/mol
InChIInChI=1S/C15H20N2O4/c1-15...
SMILESCC(C)(C)OC(=O)N1CC(C(C1)...
CAS NumberNot explicitly provided

Synthesis and Synthetic Relevance

Stereochemical Considerations

The trans configuration arises from the spatial arrangement of the 3-pyridyl and carboxylic acid groups on the pyrrolidine ring. Computational modeling suggests that this configuration minimizes steric hindrance between the pyridyl ring and the Boc group.

Physicochemical Properties

Table 2: Comparative Physicochemical Data

PropertyTarget Compound (Predicted)Analog
Melting pointNot reported185–187°C
Boiling point~465°C (estimated)465.1±45.0°C
Density~1.27 g/cm³1.275±0.06 g/cm³
pKa~4.34.27±0.40

The carboxylic acid group (pKa4.3\text{p}K_a \approx 4.3) suggests moderate aqueous solubility at physiological pH, while the Boc group enhances lipid solubility .

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